Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methyl-2-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methyl-2-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes multiple functional groups such as sulfonate, amine, and carboxylate groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methyl-2-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the dibenzisoquinoline core, followed by the introduction of the ethyl, methyl, and sulfonate groups through various substitution and addition reactions. Common reagents used in these reactions include ethyl iodide, methylamine, and sulfonic acid derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also include purification steps such as crystallization, filtration, and chromatography to isolate the compound from reaction by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methyl-2-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of dihydro or fully reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in a wide range of functionalized products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methyl-2-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methylphenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate
- Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate
Uniqueness
Ammonium 1-ethyl 2,7-dihydro-3-methyl-6-((4-methyl-2-sulphonatophenyl)amino)-2,7-dioxo-3H-dibenz(f,ij)isoquinoline-1-carboxylate is unique due to its specific combination of functional groups and molecular structure
Eigenschaften
CAS-Nummer |
63149-14-4 |
---|---|
Molekularformel |
C27H25N3O7S |
Molekulargewicht |
535.6 g/mol |
IUPAC-Name |
azane;2-[(16-ethoxycarbonyl-14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C27H22N2O7S.H3N/c1-4-36-27(32)24-21-15-7-5-6-8-16(15)25(30)22-18(11-12-19(23(21)22)29(3)26(24)31)28-17-10-9-14(2)13-20(17)37(33,34)35;/h5-13,28H,4H2,1-3H3,(H,33,34,35);1H3 |
InChI-Schlüssel |
QVXNYPRHFHUQPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)N(C1=O)C)NC5=C(C=C(C=C5)C)S(=O)(=O)O.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.